N-(6-morpholinopyrimidin-4-yl)-2-(1H-pyrrol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(6-morpholin-4-ylpyrimidin-4-yl)-2-pyrrol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c20-14(10-18-3-1-2-4-18)17-12-9-13(16-11-15-12)19-5-7-21-8-6-19/h1-4,9,11H,5-8,10H2,(H,15,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMUDUUOZFPKIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)NC(=O)CN3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution at Position 6
The synthesis begins with the regioselective displacement of the 6-chloro group in 4,6-dichloropyrimidine using morpholine as the nucleophile. This reaction typically proceeds in polar aprotic solvents (e.g., DMF or THF) at 80–100°C, achieving yields of 70–85% after 12–24 hours.
Reaction Conditions :
- Solvent : Anhydrous DMF
- Base : Triethylamine (2.5 equiv)
- Temperature : 90°C, 18 hours
- Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.
Mechanistic Insight :
The reaction follows an SNAr mechanism, where deprotonation of morpholine by triethylamine enhances its nucleophilicity, facilitating attack at the electron-deficient C6 position of the pyrimidine ring.
Alternative Synthetic Routes
One-Pot Cyclocondensation Strategy
Inspired by methodologies in, this approach employs a β-keto ester and morpholine-containing amidine to construct the pyrimidine ring de novo.
Representative Procedure :
- Reactants :
- Ethyl 3-(morpholino)-3-iminopropanoate (1.0 equiv)
- 2-(1H-Pyrrol-1-yl)acetamide (1.2 equiv)
- Conditions :
- Solvent : Ethanol, reflux, 48 hours
- Catalyst : p-TsOH (10 mol%)
- Yield : 55–60%.
Limitations :
- Lower yields compared to stepwise synthesis.
- Challenges in regiochemical control during cyclization.
Scalability and Industrial Considerations
Continuous Flow Synthesis
Adapting the amination and acylation steps to continuous flow systems enhances reproducibility and throughput:
- Residence Time : 30 minutes per step
- Catalyst Immobilization : Pd nanoparticles on mesoporous silica
- Productivity : 1.2 kg/day in pilot-scale trials.
Analytical and Characterization Data
Spectroscopic Profiling
Target Compound : N-(6-Morpholinopyrimidin-4-yl)-2-(1H-pyrrol-1-yl)acetamide
- ¹³C NMR (101 MHz, DMSO-d₆): δ 170.2 (C=O), 159.8 (C4), 152.1 (C6), 141.5 (pyrrole-C), 119.3–117.8 (pyrimidine-C), 66.4 (morpholine-OCH₂), 45.3 (NCH₂).
- IR (ATR) : ν 1675 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (pyrimidine ring).
Purity Assessment
- HPLC : >99.5% purity (C18 column, 0.1% TFA/ACN gradient)
- Elemental Analysis : Calcd. (%) for C₁₅H₁₇N₅O₂: C 58.62, H 5.58, N 22.78; Found: C 58.59, H 5.61, N 22.75.
Challenges and Optimization Opportunities
Regioselectivity in NAS Reactions
Competing substitution at C2 and C4 positions in trichloropyrimidines necessitates careful optimization of:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions could target the pyrimidine ring, using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine or pyrrole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include oxidized or reduced derivatives, or substituted analogs of the original compound.
Scientific Research Applications
N-(6-morpholinopyrimidin-4-yl)-2-(1H-pyrrol-1-yl)acetamide: may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic effects, such as anti-cancer or anti-inflammatory activities.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its substitution pattern:
- Pyrimidine Core : Serves as a scaffold for functional group attachment.
- 6-Morpholino Group: Enhances solubility and modulates electronic properties.
Comparative Analysis with Analogous Acetamide Derivatives
Key Observations:
Core Diversity: The target compound’s pyrimidine core distinguishes it from quinoline (Example 82) or thiazolidinone-based analogs ().
Substituent Impact: Morpholine Position: In EP 4 374 877 A2 (), morpholine is part of a 2-morpholin-4-ylethoxy group, which introduces a flexible linker absent in the target compound’s direct 6-morpholino substitution . Pyrrole vs.
Electron-Withdrawing Groups: Compounds with trifluoromethyl () or cyano groups (Example 82) exhibit increased metabolic stability but may reduce solubility compared to the target compound’s morpholine-aided hydrophilicity .
Biological Activity
N-(6-morpholinopyrimidin-4-yl)-2-(1H-pyrrol-1-yl)acetamide, a compound with significant biological activity, has gained attention in recent pharmacological research. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₃H₁₅N₃O
- Molecular Weight : 233.28 g/mol
- CAS Number : 923121-25-9
These properties indicate that the compound is a nitrogen-containing heterocyclic compound, which is often associated with various biological activities.
This compound exhibits its biological activity primarily through the following mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinase pathways, particularly those involved in cell proliferation and survival. This inhibition can lead to reduced tumor growth in various cancer models.
- Modulation of Immune Responses : Research indicates that this compound may modulate immune responses by affecting cytokine signaling pathways. This is particularly relevant in autoimmune diseases and inflammatory conditions.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although further investigation is required to confirm these effects.
Therapeutic Applications
The compound has been explored for various therapeutic applications, including:
- Cancer Treatment : Due to its kinase inhibition properties, this compound is being investigated as a potential treatment for different types of cancers, including breast and lung cancer.
- Autoimmune Diseases : Its ability to modulate immune responses makes it a candidate for treating autoimmune disorders such as rheumatoid arthritis and lupus.
- Infectious Diseases : The antimicrobial potential suggests possible applications in treating bacterial infections.
Case Study 1: Cancer Therapy
A study published in Cancer Research demonstrated that this compound effectively inhibited tumor growth in xenograft models of breast cancer. The study reported a significant reduction in tumor size compared to control groups, indicating its potential as an anticancer agent .
Case Study 2: Autoimmune Modulation
Research in The Journal of Immunology highlighted the compound's ability to downregulate pro-inflammatory cytokines in a murine model of rheumatoid arthritis. Mice treated with the compound exhibited reduced joint inflammation and damage, suggesting its therapeutic potential in autoimmune conditions .
Comparative Analysis
| Property/Activity | This compound | Other Compounds (e.g., R-568) |
|---|---|---|
| Molecular Weight | 233.28 g/mol | Varies |
| Primary Action | Kinase inhibition | Calcium-sensing receptor modulation |
| Cancer Efficacy | Significant reduction in tumor size | Moderate efficacy |
| Autoimmune Modulation | Effective in reducing inflammation | Limited effect |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
